molecular formula C19H20N6O2 B12608531 (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 647028-01-1

(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane

Cat. No.: B12608531
CAS No.: 647028-01-1
M. Wt: 364.4 g/mol
InChI Key: JZIIJPFNYVFEQZ-XSLAGTTESA-N
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Description

(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane is a chiral dioxolane derivative featuring azido-phenylmethyl substituents at the 4,5-positions. The 1,3-dioxolane core imparts rigidity and stereochemical control, while the azide groups introduce reactivity suitable for click chemistry or as precursors for further functionalization (e.g., Staudinger reactions or Cu-catalyzed azide-alkyne cycloaddition).

Properties

CAS No.

647028-01-1

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

(4S,5S)-4,5-bis[(S)-azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C19H20N6O2/c1-19(2)26-17(15(22-24-20)13-9-5-3-6-10-13)18(27-19)16(23-25-21)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-,17-,18-/m0/s1

InChI Key

JZIIJPFNYVFEQZ-XSLAGTTESA-N

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)[C@H](C2=CC=CC=C2)N=[N+]=[N-])[C@H](C3=CC=CC=C3)N=[N+]=[N-])C

Canonical SMILES

CC1(OC(C(O1)C(C2=CC=CC=C2)N=[N+]=[N-])C(C3=CC=CC=C3)N=[N+]=[N-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the azidation of corresponding phenylmethyl derivatives. The reaction conditions often include the use of sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azido groups, which can be highly reactive and potentially explosive.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Cycloaddition: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

    Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.

Major Products

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to the reactivity of azido groups.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane primarily involves the reactivity of the azido groups. These groups can undergo various chemical transformations, such as reduction to amines or cycloaddition to form triazoles. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and applications:

Compound Name Substituents Key Applications Reference
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane (Target) Azido(phenyl)methyl Potential use in click chemistry, ligand synthesis N/A
DIOP [(4S,5S)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane] Diphenylphosphinomethyl Asymmetric hydrogenation catalysts (e.g., α-dehydroamino acids)
(4R,5R)-4,5-Bis(2-iodophenyl)-2,2-dimethyl-1,3-dioxolane 2-Iodophenyl Intermediate for chiral ligands/auxiliaries
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane (TADDOL) Hydroxy(diphenyl)methyl Chiral resolving agent, asymmetric catalysis
(4S,5S)-4,5-Bis(pyrrolidinylcarbonyl)-2,2-dimethyl-1,3-dioxolane Pyrrolidinylcarbonyl MAO-B inhibition (structural study)

Key Observations :

  • Azido vs. Phosphino Groups: The azido substituents in the target compound contrast with DIOP’s phosphino groups, which are critical for metal coordination in catalysis. Azides may enable orthogonal reactivity but lack direct evidence of catalytic utility in the provided data .

Biological Activity

(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane is a compound of interest due to its potential biological activities. This compound belongs to the class of 1,3-dioxolanes, which are known for their diverse applications in medicinal chemistry and synthetic organic chemistry. The azido group in this compound may contribute to its reactivity and biological profile.

Chemical Structure and Properties

  • Chemical Formula : C19_{19}H20_{20}N6_6O2_2
  • CAS Number : 86889-04-5
  • Molecular Weight : 368.40 g/mol

Biological Activity Overview

Research indicates that compounds with a 1,3-dioxolane structure exhibit a wide range of biological activities including antibacterial and antifungal properties. The specific biological activities of (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane have not been extensively documented in the literature; however, studies on similar compounds provide insights into its potential effects.

Antibacterial Activity

  • Mechanism of Action : Compounds containing azido groups can interfere with bacterial cell function. The azide group may act as a bioorthogonal handle for further modifications or as a reactive site leading to disruption of cellular processes.
  • Case Studies :
    • A study on structurally similar 1,3-dioxolanes demonstrated significant antibacterial activity against various strains including Staphylococcus aureus and Pseudomonas aeruginosa .
    • The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL against S. aureus .

Antifungal Activity

  • Activity Spectrum : Similar compounds have shown antifungal activity against pathogens like Candida albicans. The presence of the dioxolane ring may enhance the interaction with fungal cell membranes.
  • Research Findings :
    • In vitro tests indicated that many dioxolane derivatives exhibited antifungal properties with effective concentrations reported .

Comparative Analysis of Biological Activities

The biological activity of (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane can be compared with other dioxolane derivatives:

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolaneTBDTBD
Compound A625 - 1250Active against C. albicans
Compound B500 - 1000Active against C. albicans

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